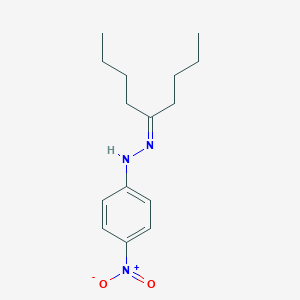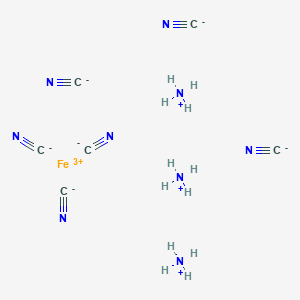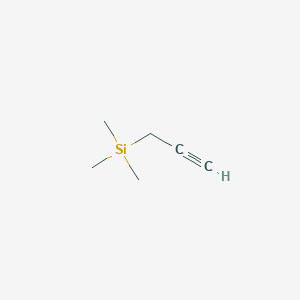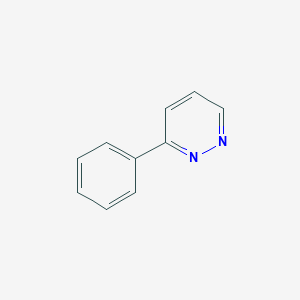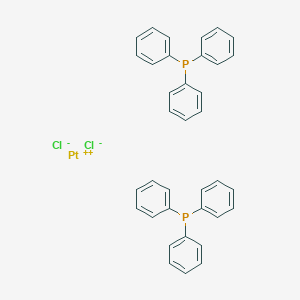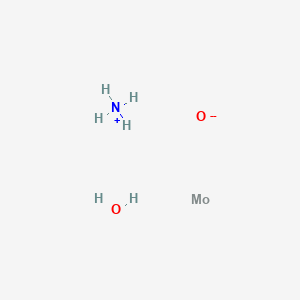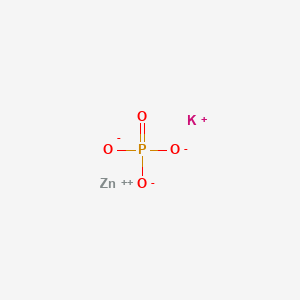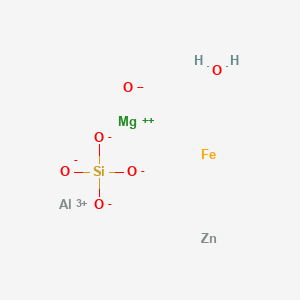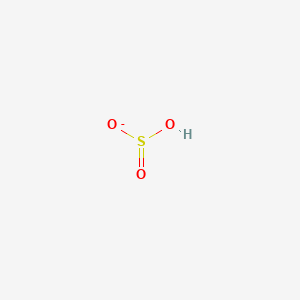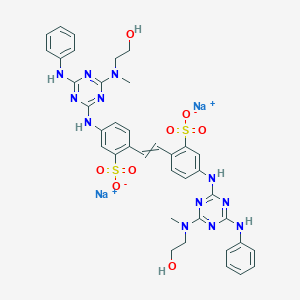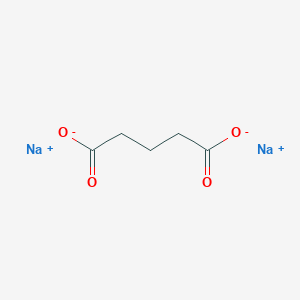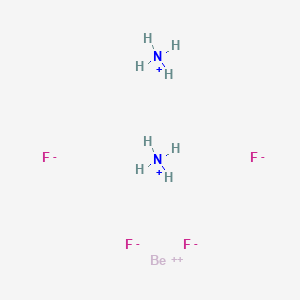
Beryllium diammonium tetrafluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beryllium diammonium tetrafluoride (Be(NH4)2F4) is a chemical compound that has been used in scientific research for its unique properties. This compound is a white crystalline powder that is highly soluble in water and has a low melting point. It is commonly used in the synthesis of other chemical compounds and has been found to have potential applications in various scientific fields.
Mecanismo De Acción
The mechanism of action of beryllium diammonium tetrafluoride is not fully understood. However, it is believed to interact with various biological molecules, such as proteins and nucleic acids, through electrostatic interactions. This interaction can lead to changes in the structure and function of these molecules, which can have various effects on biological systems.
Efectos Bioquímicos Y Fisiológicos
Beryllium diammonium tetrafluoride has been found to have various biochemical and physiological effects. It has been shown to have cytotoxic effects on various cell types, including cancer cells. Additionally, it has been found to have immunomodulatory effects, which can have potential applications in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using beryllium diammonium tetrafluoride in lab experiments is its unique properties, which can be useful in the synthesis of other chemical compounds. Additionally, it has been found to have potential applications in various scientific fields, such as gas storage and separation. However, one limitation of using this compound is its toxicity, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the use of beryllium diammonium tetrafluoride in scientific research. One potential direction is the development of new synthesis methods that can improve the purity and yield of the compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields. Finally, there is a need for further studies to evaluate the toxicity of this compound and develop safer methods for working with it in the laboratory.
In conclusion, beryllium diammonium tetrafluoride is a unique chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various scientific fields.
Métodos De Síntesis
The synthesis of beryllium diammonium tetrafluoride involves the reaction between beryllium fluoride (BeF2) and ammonium fluoride (NH4F) in aqueous solution. The reaction is carried out under controlled conditions, and the resulting product is purified through various techniques such as filtration and recrystallization.
Aplicaciones Científicas De Investigación
Beryllium diammonium tetrafluoride has been used in various scientific research applications due to its unique properties. It has been found to be useful in the synthesis of other chemical compounds, such as beryllium oxide (BeO), which has applications in the electronics industry. Additionally, it has been used in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation.
Propiedades
Número CAS |
14874-86-3 |
|---|---|
Nombre del producto |
Beryllium diammonium tetrafluoride |
Fórmula molecular |
BeF4H8N2 |
Peso molecular |
121.083 g/mol |
Nombre IUPAC |
diazanium;beryllium;tetrafluoride |
InChI |
InChI=1S/Be.4FH.2H3N/h;4*1H;2*1H3/q+2;;;;;;/p-2 |
Clave InChI |
BZNAXXLFJPTIDH-UHFFFAOYSA-L |
SMILES |
[Be+2].[NH4+].[NH4+].[F-].[F-].[F-].[F-] |
SMILES canónico |
[Be+2].[NH4+].[NH4+].[F-].[F-].[F-].[F-] |
Otros números CAS |
14874-86-3 |
Sinónimos |
beryllium diammonium tetrafluoride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



